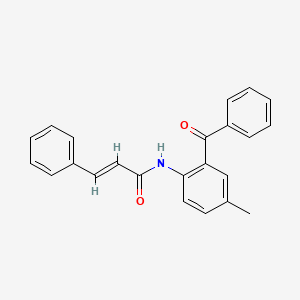

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide

CAS No.: 1322218-49-4

Cat. No.: VC11899373

Molecular Formula: C23H19NO2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322218-49-4 |

|---|---|

| Molecular Formula | C23H19NO2 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C23H19NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b15-13+ |

| Standard InChI Key | AJUDGEAMZZACBQ-FYWRMAATSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide, reflects its stereospecific E-configuration and functional groups (Table 1).

Table 1: Molecular Identity of (2E)-N-(2-Benzoyl-4-methylphenyl)-3-phenylprop-2-enamide

| Property | Value |

|---|---|

| CAS No. | 1322218-49-4 |

| Molecular Formula | C₂₃H₁₉NO₂ |

| Molecular Weight | 341.4 g/mol |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

| InChI Key | AJUDGEAMZZACBQ-FYWRMAATSA-N |

| PubChem CID | 21204041 |

The trans configuration of the α,β-unsaturated amide group is critical for its electronic conjugation, influencing reactivity and biological interactions .

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

-

Acylation: 2-Amino-4-methylbenzophenone reacts with cinnamoyl chloride in the presence of triethylamine (base catalyst) and dichloromethane (solvent).

-

Purification: Column chromatography yields the pure E-isomer, confirmed by NMR and LC/MS .

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Temperature | 0–25°C (room temperature) |

| Yield | ~70–85% (reported for analogs) |

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 7.64 (d, J = 15.6 Hz, 1H, CH=CH), 7.47–7.52 (m, 2H, Ar-H), and 2.37 (s, 3H, CH₃) .

-

IR: Strong absorption at 1653 cm⁻¹ (C=O stretch) and 1607 cm⁻¹ (C=C).

-

UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transition of conjugated system) .

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF).

-

Stability: Stable under inert conditions but susceptible to photodegradation due to the enamide group .

| Compound | Activity (IC₅₀/ED₅₀) | Target |

|---|---|---|

| KM-568 | 13.21 mg/kg (i.p.) | Frings audiogenic seizures |

| Analog 24 | 0.58 µM | P. falciparum 3D7 |

| This compound | Under investigation | N/A |

Material Science Applications

The conjugated system may serve as:

-

Luminescent probes: Due to extended π-electron delocalization .

-

Polymer additives: Enhancing thermal stability in polyesters.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume